molecular formula C13H14N2O7 B14618387 Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate CAS No. 60722-47-6

Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate

Cat. No.: B14618387
CAS No.: 60722-47-6
M. Wt: 310.26 g/mol
InChI Key: GCXAFRCZKFBCLO-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate is an organic compound that features a complex structure with both nitro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate typically involves the reaction of 2-methoxy-5-nitroaniline with dimethyl but-2-enedioate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

60722-47-6

Molecular Formula

C13H14N2O7

Molecular Weight

310.26 g/mol

IUPAC Name

dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate

InChI

InChI=1S/C13H14N2O7/c1-20-11-5-4-8(15(18)19)6-9(11)14-10(13(17)22-3)7-12(16)21-2/h4-7,14H,1-3H3

InChI Key

GCXAFRCZKFBCLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=CC(=O)OC)C(=O)OC

Origin of Product

United States

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